LY3154207, also known as Mevidalen, is a novel small molecule classified as a positive allosteric modulator of the dopamine receptor D1. This compound is being developed primarily for the treatment of neurodegenerative conditions such as Parkinson's disease dementia and dementia with Lewy bodies. The chemical structure of LY3154207 is defined as 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3,4-dihydro-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-2(1H)-isoquinolinyl]ethanone. Its unique mechanism enhances the receptor's affinity for dopamine without exhibiting the typical dose-response relationship seen in traditional agonists, making it a promising candidate in clinical settings .
The synthesis of LY3154207 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the construction of the tetrahydroisoquinoline core, which is then modified to introduce various functional groups that enhance its pharmacological profile. Notably, the synthesis includes:
The molecular structure of LY3154207 reveals an unusual boat conformation, which is significant for its binding interactions with the dopamine D1 receptor. Key structural features include:
LY3154207 undergoes various chemical reactions during its synthesis and potential metabolic pathways. The primary reactions include:
LY3154207 functions as a positive allosteric modulator at the dopamine D1 receptor. Its mechanism involves:
The physical and chemical properties of LY3154207 are crucial for its development and application:
LY3154207 is primarily being investigated for its therapeutic potential in treating:
Currently, LY3154207 is undergoing phase 2 clinical trials to evaluate its safety and efficacy in these populations .
LY3154207 is chemically designated as 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one with the molecular formula C₂₄H₂₉Cl₂NO₃ [1] [5]. Key physicochemical properties include:
Table 1: Chemical Characterization of LY3154207
Property | Value |
---|---|
Molecular Weight | 450.40 g/mol |
CAS Number (free base) | 1638667-79-4 |
CAS Number (HBA cocrystal) | 1638669-32-5 |
Chiral Centers | (1S,3R) configuration |
Solubility Profile | Highly soluble in DMSO (110 mg/mL) |
The compound exhibits stereospecific activity, with the (1S,3R) enantiomer demonstrating optimal D1 receptor binding [5]. Discovery-stage crystallization challenges led to development of a novel hydroxybenzoic acid (HBA) cocrystal form that enhances aqueous solubility and bioavailability [5] [7]. Pharmacologically, LY3154207 demonstrates sub-nanomolar potency (EC₅₀ = 3 nM at human D1 receptors) and >1000-fold selectivity over other dopamine receptor subtypes and unrelated targets [1] [5]. Species-dependent activity variations are notable, with lower potency at murine D1 receptors (EC₅₀ = 62.1 nM) compared to primate receptors [1].
The evolution of D1 receptor targeting progressed through distinct eras:
Catechol Agonists Era (1980s-2000s): Early orthosteric agonists like dihydrexidine and SKF-38393 featured catechol structures mimicking dopamine. While pharmacologically active, they exhibited poor oral bioavailability, rapid metabolism, and bell-shaped dose-response curves that limited clinical utility [8].
Non-Catechol Agonists (2010s): Compounds like PF-06649751 and dinapsoline addressed metabolic limitations through non-catechol chemotypes. Though clinically trialed in Parkinson's disease, they retained fundamental limitations of orthosteric agonism, including tachyphylaxis and inverted U-shaped dose responses that compromised efficacy at higher doses [8].
Allosteric Modulators (2017-present): Discovery of tetrahydroisoquinoline-based PAMs (DETQ, mevidalen) revolutionized the field. These compounds bind an intracellular allosteric site distinct from the orthosteric binding pocket, enhancing dopamine affinity without intrinsic agonism [5] [8]. LY3154207 emerged from systematic optimization of DETQ, improving human D1 potency 10-fold while maintaining negligible activity at D2-like receptors [5].
Table 2: Evolution of D1 Receptor-Targeting Compounds
Generation | Representative Compounds | Key Limitations | Advancements in LY3154207 |
---|---|---|---|
Catechol Agonists | SKF-81297, Dihydrexidine | Poor oral bioavailability; Rapid metabolism | Oral bioavailability; Stable metabolism |
Non-Catechol Agonists | PF-06649751, Dinapsoline | Tachyphylaxis; Inverted U-shaped response | Linear dose-response; No tachyphylaxis |
Allosteric Modulators | DETQ, Mevidalen | Species-specific potency variations | Optimized human D1 potency (EC₅₀=3 nM) |
LY3154207's development overcame prior candidates' limitations by demonstrating linear dose-response in preclinical models and absence of tolerance development upon repeated dosing [5]. Its cocrystal formulation further optimized pharmaceutical properties for clinical translation [7].
The therapeutic rationale for LY3154207 stems from three key neurobiological principles:
Neuroanatomical Distribution: D1 receptors demonstrate high density in the mesocortical pathway, particularly the prefrontal cortex (PFC), where they regulate working memory, executive function, and attention [2] [8]. Unlike D2 receptors prevalent in striatal regions, cortical D1 expression positions LY3154207 for cognitive enhancement without exacerbating motor complications [4].
Pathophysiological Basis: Lewy body dementias and Parkinson's disease feature profound cortical dopamine depletion. Postmortem studies show 50-80% dopamine reduction in PFC of dementia patients, correlating with cognitive impairment severity. Unlike D2-targeting agents that primarily address motor symptoms, D1 potentiation addresses both cognitive decline and motor dysfunction [2] [4].
Mechanistic Advantages: As a PAM, LY3154207 demonstrates activity-dependent potentiation – enhancing dopamine signaling only when and where endogenous dopamine is released. This contrasts with orthosteric agonists that indiscriminately activate receptors, explaining LY3154207's absence of inverted U-shaped dose responses in cognition tests and lack of tachyphylaxis in 14-day clinical studies [5] [8].
Functionally, LY3154207 amplifies dopamine's affinity for D1 receptors 3-5 fold, increasing cAMP production and downstream signaling [5]. Importantly, it enhances cortical acetylcholine release, a mechanism critical for cognitive benefits observed in preclinical models [8]. Clinical validation comes from Phase I studies where LY3154207 administration significantly improved Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) motor examination scores in Parkinson's patients compared to placebo [2]. Current Phase II trials focus on Lewy body dementia, leveraging D1 PAMs' dual potential to address both cognitive and motor symptoms where existing therapies (e.g., acetylcholinesterase inhibitors) show limited efficacy or risk worsening parkinsonism [4] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9